molecular formula C18H21ClN2O3S2 B2412662 4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide CAS No. 381692-73-5

4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide

Cat. No. B2412662
CAS RN: 381692-73-5
M. Wt: 412.95
InChI Key: FGMHVPXUCIBDTD-NTCAYCPXSA-N
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Description

4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide is a useful research compound. Its molecular formula is C18H21ClN2O3S2 and its molecular weight is 412.95. The purity is usually 95%.
BenchChem offers high-quality 4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Screening

One area of application involves the synthesis of thiazolidin-4-one derivatives and their screening for antitumor activity. A study by Horishny and Matiychuk (2020) developed a preparative procedure for the synthesis of 4-[5-(1-R-1H-indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acids, which showed moderate antitumor activity against most malignant tumor cells, with the UO31 renal cancer cell line being the most sensitive to the tested compounds (Horishny & Matiychuk, 2020).

Antimicrobial Applications

Another study focused on the antimicrobial potential of thiazolidine derivatives. Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds showed moderate activity against pathogenic bacterial strains, indicating their potential as antimicrobial agents (Sah et al., 2014).

Chemiluminescence for Scientific Research

Furthermore, the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes were explored by Watanabe et al. (2010). This study highlights the potential of thiazolidine derivatives in developing chemiluminescent probes for scientific research (Watanabe et al., 2010).

Alzheimer’s Disease Research

Rehman et al. (2018) synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease treatment. This study suggests the relevance of thiazolidine-related compounds in neurodegenerative disease research (Rehman et al., 2018).

properties

IUPAC Name

4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S2/c1-2-20(10-11-22)16(23)8-5-9-21-17(24)15(26-18(21)25)12-13-6-3-4-7-14(13)19/h3-4,6-7,12,22H,2,5,8-11H2,1H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMHVPXUCIBDTD-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C(=O)CCCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCO)C(=O)CCCN1C(=O)/C(=C\C2=CC=CC=C2Cl)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide

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